5-Bromo-3-(1H-imidazol-2-yl)-1H-indazole

Medicinal Chemistry Organic Synthesis Cross-Coupling

Researchers pursuing kinase inhibitor SAR face multi-step bottlenecks when diversifying non-halogenated indazole scaffolds. 5-Bromo-3-(1H-imidazol-2-yl)-1H-indazole (CAS 911305-83-4) solves this: the 5-bromo handle enables single-step Suzuki-Miyaura cross-coupling for late-stage diversification without protecting groups. • Direct 5-position functionalization for PROTAC linker attachment or fragment growing • Distinctive Br isotopic pattern (M:M+2 ≈ 1:1) for LC-MS method development • Low MW (263.09) fragment suited for PDK1-targeted screening campaigns

Molecular Formula C10H7BrN4
Molecular Weight 263.09 g/mol
CAS No. 911305-83-4
Cat. No. B1384401
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-3-(1H-imidazol-2-yl)-1H-indazole
CAS911305-83-4
Molecular FormulaC10H7BrN4
Molecular Weight263.09 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1Br)C(=NN2)C3=NC=CN3
InChIInChI=1S/C10H7BrN4/c11-6-1-2-8-7(5-6)9(15-14-8)10-12-3-4-13-10/h1-5H,(H,12,13)(H,14,15)
InChIKeyZPHRGJQCDGNHOP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Bromo-3-(1H-imidazol-2-yl)-1H-indazole (CAS 911305-83-4) - Core Properties and Research Classification


5-Bromo-3-(1H-imidazol-2-yl)-1H-indazole (CAS: 911305-83-4, molecular formula C10H7BrN4, molecular weight 263.09 g/mol) is a heterocyclic building block featuring a 1H-indazole core substituted with a bromine atom at the 5-position and an imidazole ring at the 3-position [1]. This compound belongs to the class of 3-(imidazol-2-yl)-1H-indazoles, a scaffold recognized in medicinal chemistry for its potential in kinase inhibitor design, particularly as an intermediate for synthesizing more complex analogs of Phosphoinositide-Dependent Kinase-1 (PDK1) inhibitors [2].

Why 5-Bromo-3-(1H-imidazol-2-yl)-1H-indazole Cannot Be Replaced by Generic Indazole Analogs


Direct substitution with unsubstituted 1H-indazole or 3-(1H-imidazol-2-yl)-1H-indazole (lacking the 5-bromo group) is non-viable for applications requiring further synthetic elaboration or specific electronic modulation . The bromine atom at the 5-position is not a passive structural feature; it serves as a critical synthetic handle for transition metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura), enabling the introduction of diverse aryl or heteroaryl groups to explore structure-activity relationships (SAR) [1]. Removing this halogen eliminates the primary route for late-stage diversification, making the unsubstituted analog synthetically inert for these key transformations. Furthermore, the bromine substituent influences the electron density of the indazole ring, which can subtly alter binding interactions with biological targets such as the kinase hinge region, a factor that cannot be replicated by the non-brominated parent scaffold [2].

5-Bromo-3-(1H-imidazol-2-yl)-1H-indazole: Quantifiable Differentiation and Comparator Evidence for Scientific Selection


Synthetic Versatility: Bromine as a Quantitative Handle for Diversification vs. Non-Halogenated Analog

The presence of a bromine atom at the 5-position of the indazole ring provides a quantifiable synthetic advantage over the non-halogenated analog, 3-(1H-imidazol-2-yl)-1H-indazole. The C-Br bond enables site-selective functionalization through palladium-catalyzed cross-coupling reactions, a pathway that is fundamentally unavailable to the non-halogenated comparator . The yield and scope of these transformations are directly dependent on the presence of the halogen; its absence would necessitate alternative, often lower-yielding, C-H activation strategies [1].

Medicinal Chemistry Organic Synthesis Cross-Coupling

Physicochemical Property Differentiation: Lipophilicity (LogP) vs. Non-Halogenated Analog

The introduction of the bromine atom at the 5-position increases the lipophilicity of the molecule compared to its non-halogenated analog, 3-(1H-imidazol-2-yl)-1H-indazole. The calculated LogP (octanol-water partition coefficient) for 5-Bromo-3-(1H-imidazol-2-yl)-1H-indazole is 2.1 , whereas the predicted LogP for the des-bromo analog (C10H8N4, MW 184.2) is approximately 1.2-1.5 . This represents a quantifiable increase in LogP of ~0.6-0.9 units, which correlates with increased membrane permeability and potential for altered pharmacokinetic properties.

Physicochemical Properties Drug Design ADME

Kinase Inhibitor Scaffold: Class-Level Potency Inference from 3-(Imidazol-2-yl)-1H-indazoles

5-Bromo-3-(1H-imidazol-2-yl)-1H-indazole serves as a simplified analog of the potent PDK1 inhibitor class exemplified by 1H-benzo[d]imidazol-2-yl)-1H-indazoles [1]. In a study of optimized PDK1 inhibitors, compounds 32 and 35 demonstrated IC50 values of 80 nM and 94 nM, respectively, establishing the 3-(imidazol-2-yl)-1H-indazole core as a viable kinase inhibitor scaffold [1]. While the 5-bromo analog itself has not been directly evaluated in this assay, its structural similarity provides a strong class-level inference for its potential as a starting point for fragment-based drug discovery or as a precursor to more potent, elaborated analogs.

Kinase Inhibition PDK1 Cancer Research

Optimal Research and Industrial Application Scenarios for 5-Bromo-3-(1H-imidazol-2-yl)-1H-indazole (CAS 911305-83-4)


Medicinal Chemistry: Fragment-Based Drug Discovery (FBDD) for Kinase Targets

As a low-molecular-weight (263.09 g/mol) heterocyclic fragment, this compound is ideally suited for fragment-based screening campaigns targeting kinases, particularly PDK1, where the 3-(imidazol-2-yl)-1H-indazole core is a known pharmacophore for hinge-region binding [1]. Its 5-bromo substituent provides a built-in vector for fragment growing or linking via Suzuki-Miyaura cross-coupling, allowing medicinal chemists to rapidly explore chemical space around the indazole ring to improve potency and selectivity [2].

Chemical Biology: Development of Affinity Probes or PROTAC Precursors

The bromine atom serves as a site-specific anchor for attaching linker moieties required for the synthesis of PROTACs (Proteolysis Targeting Chimeras) or affinity-based probes for target identification. Unlike non-halogenated analogs, this compound can be directly functionalized at the 5-position without the need for protecting group strategies or low-yielding C-H activation, streamlining the synthesis of complex bifunctional molecules [2].

Organic Synthesis: Synthesis of Diverse Heterocyclic Libraries via Cross-Coupling

In an industrial or academic synthesis core, this compound is a valuable building block for generating libraries of 5-aryl/heteroaryl substituted 3-(imidazol-2-yl)-1H-indazoles. The bromine atom enables high-yielding, single-step diversification using a wide range of commercially available boronic acids or esters under standard Suzuki-Miyaura conditions, a key advantage over the non-halogenated analog which would require more complex multi-step routes [2].

Analytical Chemistry: Reference Standard for LC-MS Method Development

With a defined molecular weight (263.09 g/mol), molecular formula (C10H7BrN4), and the distinctive isotopic pattern of bromine (M:M+2 ≈ 1:1), this compound serves as an excellent reference standard for developing and calibrating liquid chromatography-mass spectrometry (LC-MS) methods, particularly for monitoring reactions involving halogenated heterocycles in medicinal chemistry workflows [3].

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